molecular formula C16H15NO3S B3000507 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone CAS No. 20618-56-8

3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone

Cat. No.: B3000507
CAS No.: 20618-56-8
M. Wt: 301.36
InChI Key: GSFSIYJOPUITLX-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone is a chemical compound with the molecular formula C16H15NO3S and a molecular weight of 301.36 g/mol. This compound is characterized by the presence of a sulfanyl group attached to a 4-methylphenyl ring and a nitrophenyl group attached to a propanone backbone. It is known for its potential biological activity and diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone typically involves the reaction of 4-methylthiophenol with 3-nitrobenzaldehyde in the presence of a base, followed by a condensation reaction with a suitable ketone . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity . The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halides, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone has gained significant attention in scientific research due to its potential biological activity and diverse applications. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone involves its interaction with specific molecular targets and pathways . The compound’s sulfanyl and nitro groups play a crucial role in its biological activity, enabling it to bind to and modulate the function of various enzymes and receptors . This interaction can lead to the inhibition of certain cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylphenyl)sulfanyl]-1-(4-nitrophenyl)-1-propanone
  • 3-[(4-Methylphenyl)sulfanyl]-1-(2-nitrophenyl)-1-propanone
  • 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-2-propanone

Uniqueness

3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity . This positioning can result in different binding affinities and selectivities compared to similar compounds, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-1-(3-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12-5-7-15(8-6-12)21-10-9-16(18)13-3-2-4-14(11-13)17(19)20/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFSIYJOPUITLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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